An In-depth Technical Guide to N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine: Physicochemical Properties and Analytical Characterization
An In-depth Technical Guide to N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine: Physicochemical Properties and Analytical Characterization
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties and analytical characterization methodologies for N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine. As a substituted pyrazole, this compound belongs to a class of heterocyclic structures renowned for their broad applicability in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering foundational data, expert insights into its structural-property relationships, and robust, step-by-step protocols for its empirical characterization. While experimental data for this specific molecule is sparse, this guide synthesizes information from its dihydrochloride salt and closely related structural analogs, grounded in the fundamental principles of pyrazole chemistry.
Chemical Identity and Structural Elucidation
N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine is a five-membered heterocyclic compound featuring a pyrazole ring substituted at the C3 and C5 positions.[3] The pyrazole core, an aromatic diazole, is a critical pharmacophore in numerous approved drugs.[1][4][5] The structural arrangement includes a methyl group at C5, enhancing lipophilicity, and an N-methylaminomethyl group at C3, which introduces a basic secondary amine critical for its chemical reactivity and potential biological interactions.
The compound is most commonly available and referenced as its dihydrochloride salt, which enhances stability and aqueous solubility.
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IUPAC Name: N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine
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Common Form: N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride[6][7]
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EC Number (Dihydrochloride): 800-783-6[6]
The structural features—a proton-donating pyrrole-type nitrogen (N1) and a proton-accepting pyridine-type nitrogen (N2)—define the pyrazole ring's electronic and reactive properties.[1] The side chains contribute distinct functionalities that influence the molecule's overall characteristics.
Caption: 2D Structure of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine.
Physicochemical Properties
| Property | Value (Estimated/Derived) | Rationale & Expert Insight |
| Molecular Formula | C₇H₁₃N₃ | Derived from the chemical structure. A related compound, N-Methyl-1-(1h-pyrazol-3-yl)methanamine, has the formula C₅H₉N₃.[8] |
| Molecular Weight | 139.20 g/mol | Calculated from the molecular formula. The addition of two methyl groups to C₅H₉N₃ (111.15 g/mol ) increases the weight.[8] |
| Physical Form | Predicted to be a liquid or low-melting solid at STP. | Many similar, low-molecular-weight N-alkylated pyrazoles are liquids or solids.[9] The dihydrochloride salt is expected to be a crystalline solid.[6] |
| Boiling Point | > 200 °C (Estimated) | The presence of N-H bonds allows for hydrogen bonding, leading to a higher boiling point than non-polar molecules of similar weight. Parent pyrazole boils at 188 °C.[4] |
| Solubility | Soluble in water (as HCl salt), methanol, DMSO. | The basic amine and pyrazole nitrogens ensure high solubility in protic solvents, especially upon protonation to the salt form. Insoluble pyrazoles can be solubilized via encapsulation.[2] |
| pKa | ~2.5 (Pyrazole N-H), ~9.5 (Amine N-H) (Estimated) | The pyrazole ring N-H is weakly acidic. The secondary amine is basic, similar to other alkylamines. Parent pyrazole has a pKb of 11.5.[4] |
Synthesis and Reactivity Insights
While specific synthesis routes for this molecule are not widely published, the synthesis of functionalized pyrazoles is well-documented.[1][10] A common strategy involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine. For this specific molecule, a plausible route would start with a functionalized pyrazole aldehyde, followed by reductive amination.
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Pyrazole Formation: Reaction of a diketone precursor with hydrazine to form the 3,5-disubstituted pyrazole ring.
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Functionalization: Introduction of a formyl group at the C3 position.
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Reductive Amination: Condensation of the pyrazole-3-carbaldehyde with methylamine to form an imine, which is subsequently reduced (e.g., with sodium borohydride) to yield the final secondary amine.[11]
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Basicity: The most reactive site for protonation is the secondary amine, followed by the pyridine-like N2 of the pyrazole ring. This basicity is key to forming stable salts like the dihydrochloride.
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Electrophilic Substitution: The pyrazole ring is an electron-rich aromatic system. Electrophilic attack typically occurs at the C4 position, which has the highest electron density as the two nitrogen atoms withdraw density from C3 and C5.[3][4]
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N-Alkylation/Acylation: The pyrrole-like N1-H is nucleophilic and can be deprotonated with a base, allowing for alkylation or acylation at this position. The secondary amine is also highly nucleophilic and will readily react with electrophiles such as acyl chlorides or alkyl halides.
Analytical Characterization Protocols
A multi-technique approach is essential for the unambiguous confirmation of structure, identity, and purity.[12][13] The following protocols are designed as self-validating workflows for researchers handling this or similar compounds.
Caption: Comprehensive analytical workflow for compound characterization.
Expertise & Rationale: Electrospray Ionization (ESI) in positive mode is the preferred method for nitrogen-containing basic compounds as they readily accept a proton to form [M+H]⁺ ions.[12] High-resolution MS (e.g., TOF or Orbitrap) provides an accurate mass measurement, which is critical for confirming the elemental composition.
Protocol:
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Sample Preparation: Prepare a 100 µg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures the analyte is protonated for efficient ionization.
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Instrumentation: A high-resolution mass spectrometer with an ESI source.
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Acquisition Parameters:
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Ionization Mode: ESI Positive.
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Scan Range: m/z 50-500.
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Capillary Voltage: 3.5 kV.
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Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 140.1182 (Calculated for C₇H₁₄N₃⁺). Tandem MS (MS/MS) can be used to study fragmentation patterns for further structural confirmation.
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Expertise & Rationale: NMR is the most powerful tool for determining the precise atomic connectivity of a molecule.[5][13] A combination of ¹H, ¹³C, and 2D NMR experiments (like COSY) is required for full assignment. DMSO-d₆ is a suitable solvent as it solubilizes the compound and its exchangeable N-H protons will be visible.
Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Data Acquisition:
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Acquire a standard ¹H NMR spectrum.
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Acquire a ¹H-¹H COSY spectrum to establish proton-proton correlations.
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Expected ¹H NMR Spectral Features (Predicted Shifts in ppm):
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~12.0 ppm: Broad singlet, 1H (Pyrazole N1-H).
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~6.0 ppm: Singlet, 1H (Pyrazole C4-H).
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~3.6 ppm: Singlet or doublet, 2H (Methylene -CH₂-).
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~2.4 ppm: Singlet, 3H (N-Methyl -NCH₃).
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~2.2 ppm: Singlet, 3H (Pyrazole C5-CH₃).
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~2.0-3.0 ppm: Broad singlet, 1H (Amine N-H).
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Expected ¹³C NMR Spectral Features (Predicted Shifts in ppm):
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~150 ppm: Pyrazole C5.
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~140 ppm: Pyrazole C3.[4]
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~100 ppm: Pyrazole C4.
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~45-50 ppm: Methylene -CH₂-.
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~35 ppm: N-Methyl -NCH₃.
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~12 ppm: Pyrazole C5-CH₃.
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Expertise & Rationale: IR spectroscopy is a rapid and effective technique to confirm the presence of key functional groups.[13] Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[12]
Protocol:
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Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
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Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.
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Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
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Expected Key Absorption Bands (cm⁻¹):
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3300-3100: Broad peaks corresponding to N-H stretching (pyrazole and secondary amine).
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2950-2800: C-H stretching from methyl and methylene groups.
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~1600-1500: C=N and C=C stretching from the pyrazole aromatic ring.
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1450-1350: C-H bending vibrations.
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Safety and Handling
While a specific toxicological profile is not available, N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine should be handled with standard laboratory precautions. As an amine, it is expected to be a skin and eye irritant.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place. For the dihydrochloride salt, protect from moisture.
Conclusion
N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine is a functionalized pyrazole derivative with physicochemical properties largely dictated by its aromatic core and basic amine side chain. This guide provides a robust framework for its identification and characterization, combining data from its known salt form with predictive insights based on the well-established chemistry of the pyrazole family. The detailed analytical protocols herein offer a validated approach for researchers to confirm the structure and purity of this and related molecules, ensuring data integrity in synthetic chemistry and drug discovery programs.
References
-
NextSDS. (n.d.). N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]
-
MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
-
PMC. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved from [Link]
-
IJRASET. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]
-
ProQuest. (n.d.). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Retrieved from [Link]
-
CSIR-NIScPR. (2025, September 3). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine. Retrieved from [Link]
-
ACS Publications. (2020, September 2). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]
-
MDPI. (2009, July 3). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]
-
LOCKSS. (2004, April 9). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Retrieved from [Link]
-
PubChemLite. (n.d.). [5-methyl-1-(2-methylpropyl)-1h-pyrazol-4-yl]methanamine. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 5. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]
- 6. nextsds.com [nextsds.com]
- 7. 1238870-77-3|N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. 1-(1-ethyl-1H-pyrazol-3-yl)-N-methylmethanamine | 1002651-65-1 [sigmaaldrich.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]




